molecular formula C6H14N2O3S B13453430 1,5lambda6,4,8-Oxathiadiazecane-5,5-dione

1,5lambda6,4,8-Oxathiadiazecane-5,5-dione

Katalognummer: B13453430
Molekulargewicht: 194.25 g/mol
InChI-Schlüssel: FGZORSCFTCIWJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5lambda6,4,8-Oxathiadiazecane-5,5-dione is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms within a heterocyclic ring

Vorbereitungsmethoden

The synthesis of 1,5lambda6,4,8-Oxathiadiazecane-5,5-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate sulfur and nitrogen-containing precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific temperature and pressure settings .

Analyse Chemischer Reaktionen

1,5lambda6,4,8-Oxathiadiazecane-5,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents and conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions. .

Wissenschaftliche Forschungsanwendungen

1,5lambda6,4,8-Oxathiadiazecane-5,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,5lambda6,4,8-Oxathiadiazecane-5,5-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1,5lambda6,4,8-Oxathiadiazecane-5,5-dione can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C6H14N2O3S

Molekulargewicht

194.25 g/mol

IUPAC-Name

1,5,4,8-oxathiadiazecane 5,5-dioxide

InChI

InChI=1S/C6H14N2O3S/c9-12(10)6-3-7-1-4-11-5-2-8-12/h7-8H,1-6H2

InChI-Schlüssel

FGZORSCFTCIWJT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCNS(=O)(=O)CCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.